molecular formula C24H30N2S2 B14173752 Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate CAS No. 928307-24-8

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate

Cat. No.: B14173752
CAS No.: 928307-24-8
M. Wt: 410.6 g/mol
InChI Key: OXMSDOZRWAXFCY-UHFFFAOYSA-N
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Description

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate typically involves the reaction of benzimidazole derivatives with benzyl halides and nonyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or nonyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate stands out due to its unique combination of the benzimidazole core with benzyl and nonyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

928307-24-8

Molecular Formula

C24H30N2S2

Molecular Weight

410.6 g/mol

IUPAC Name

benzyl 2-nonylbenzimidazole-1-carbodithioate

InChI

InChI=1S/C24H30N2S2/c1-2-3-4-5-6-7-11-18-23-25-21-16-12-13-17-22(21)26(23)24(27)28-19-20-14-9-8-10-15-20/h8-10,12-17H,2-7,11,18-19H2,1H3

InChI Key

OXMSDOZRWAXFCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2N1C(=S)SCC3=CC=CC=C3

Origin of Product

United States

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